(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.
Ibipinabant
CAS No.: 362519-49-1
Cat. No.: VC0007297
Molecular Formula: C₂₃H₂₀Cl₂N₄O₂S
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 362519-49-1 |
---|---|
Molecular Formula | C₂₃H₂₀Cl₂N₄O₂S |
Molecular Weight | 487.4 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide |
Standard InChI | InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) |
Standard InChI Key | AXJQVVLKUYCICH-UHFFFAOYSA-N |
SMILES | CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES | CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Pharmacological Targets
Primary Target | Pharmacology | Condition | Potency |
---|---|---|---|
CB1 Receptor | Antagonist | Obesity, Psychotic Disorders | Ki = 25.2 nM |
Obesity and Metabolic Effects
Ibipinabant was studied for its potential to treat obesity due to its ability to block CB1 receptors, which are involved in appetite regulation. Although it showed promise in reducing body weight in animal models, its development was halted due to concerns related to CB1 antagonists as a class, following issues with rimonabant, another CB1 antagonist .
Antidiabetic Effects
Research has also explored ibipinabant's potential antidiabetic effects. In a study using male Zucker diabetic fatty rats, ibipinabant demonstrated significant improvements in glycemic control and pancreatic function, suggesting it may have weight loss-independent antidiabetic effects . These findings indicate that ibipinabant could potentially be used to mitigate β-cell loss associated with diabetes progression.
Mitochondrial Toxicity
Ibipinabant has been found to inhibit mitochondrial ADP/ATP exchange, leading to mitochondrial dysfunction and cytotoxicity in certain cell types. This off-target effect is believed to contribute to its toxicity profile and has implications for the design of safer CB1 receptor antagonists .
Clinical Trials and Development Status
Ibipinabant underwent clinical trials for obesity but was not approved for clinical use. A phase 2/3 trial aimed at evaluating its efficacy in obese patients with type 2 diabetes was withdrawn before enrollment . The drug's development was discontinued due to the broader concerns surrounding CB1 antagonists, such as neuropsychiatric side effects observed with rimonabant .
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